molecular formula C24H25F2N5OS B2966708 5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886914-11-0

5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2966708
CAS RN: 886914-11-0
M. Wt: 469.55
InChI Key: WTDOLCRDMQZGLW-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H25F2N5OS and its molecular weight is 469.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Computer-Aided Analysis for Serotonin Receptor Ligands

Research on the synthesis of substituted 1,3,5-triazinylpiperazines, aiming to evaluate the role of a linker between the triazine moiety and an aromatic substituent for serotonin receptor affinity, offers insights into the design of novel ligands for the 5-HT6 serotonin receptor. This study emphasizes the importance of aromatic size and the structure of the linker in enhancing receptor affinity, which can be relevant for the structural optimization of related compounds like the one (Łażewska et al., 2019).

Antimicrobial Activities of Triazole Derivatives

Another study focused on the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. This research showcases the potential of triazole-based compounds in developing antimicrobial agents, suggesting a possible application area for the compound in fighting microbial infections (Bektaş et al., 2007).

Structural Characterization for Analgesic Applications

The structural characterization of analgesic isothiazolopyridines, including a study on derivatives of isothiazolo[5,4-b]pyridine, highlights the significance of molecular structure in medicinal chemistry, particularly in the development of analgesic agents. This research may inform the exploration of related compounds for their potential analgesic properties (Karczmarzyk & Malinka, 2008).

Synthesis Techniques and Antimicrobial Activity Screening

Research on the synthesis of novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and their screening for antimicrobial activity underscores the versatility of triazole and thiadiazole moieties in developing compounds with potential antimicrobial properties. This suggests another avenue for the application of structurally related compounds in addressing microbial resistance (Taha, 2008).

properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3,4-difluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N5OS/c1-2-20-27-24-31(28-20)23(32)22(33-24)21(17-8-9-18(25)19(26)14-17)30-12-10-29(11-13-30)15-16-6-4-3-5-7-16/h3-9,14,21,32H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDOLCRDMQZGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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